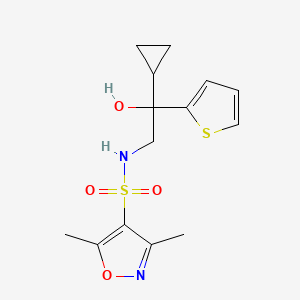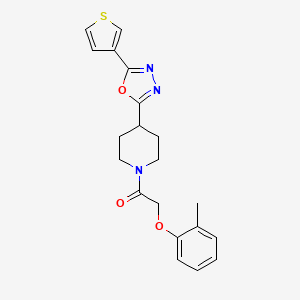
dysprosium(3+) tris(acetate ion) hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium(3+) tris(acetate ion) hexahydrate is a chemical compound with the formula Dy(CH₃COO)₃·6H₂O. It is a coordination complex where dysprosium ions are coordinated with acetate ions and water molecules. Dysprosium is a rare earth element, and its compounds are known for their unique magnetic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium(3+) tris(acetate ion) hexahydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with acetic acid (CH₃COOH). The reaction proceeds as follows: [ \text{Dy}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Dy}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] The resulting product is then crystallized from the solution to obtain the hexahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Dysprosium(3+) tris(acetate ion) hexahydrate can undergo various chemical reactions, including:
Oxidation and Reduction: Dysprosium can change its oxidation state under specific conditions.
Substitution Reactions: The acetate ions can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize dysprosium(3+) to higher oxidation states.
Reduction: Reducing agents like hydrogen gas can reduce dysprosium compounds.
Substitution: Ligands such as chloride ions (Cl⁻) or nitrate ions (NO₃⁻) can replace acetate ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state dysprosium compounds.
Reduction: Lower oxidation state dysprosium compounds.
Substitution: Dysprosium complexes with different ligands.
Scientific Research Applications
Dysprosium(3+) tris(acetate ion) hexahydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in magnetic resonance imaging (MRI) and targeted drug delivery.
Industry: Utilized in the production of high-performance magnets, phosphors, and lasers.
Mechanism of Action
The mechanism of action of dysprosium(3+) tris(acetate ion) hexahydrate involves its interaction with molecular targets through coordination chemistry. Dysprosium ions can form complexes with various ligands, influencing their magnetic and optical properties. These interactions are crucial for its applications in imaging and material science .
Comparison with Similar Compounds
Similar Compounds
- Terbium(3+) tris(acetate ion) hexahydrate
- Holmium(3+) tris(acetate ion) hexahydrate
- Erbium(3+) tris(acetate ion) hexahydrate
Uniqueness
Dysprosium(3+) tris(acetate ion) hexahydrate is unique due to its specific magnetic properties, which are more pronounced compared to similar compounds. This makes it particularly valuable in applications requiring strong magnetic responses, such as high-performance magnets and advanced imaging techniques .
Properties
CAS No. |
15280-55-4; 2128304-81-2 |
|---|---|
Molecular Formula |
C6H21DyO12 |
Molecular Weight |
447.722 |
IUPAC Name |
dysprosium(3+);triacetate;hexahydrate |
InChI |
InChI=1S/3C2H4O2.Dy.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
ACKMSUAQMHYKTL-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Dy+3] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632246.png)
![N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)
![1-(3-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)


![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)

